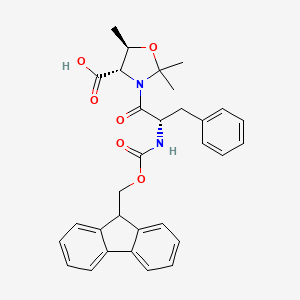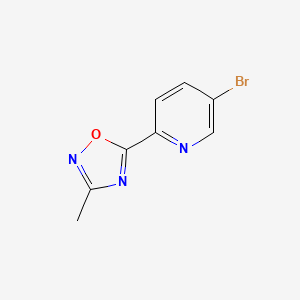
5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
“5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains an oxadiazole ring. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is part of a class of heterocyclic compounds that are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been studied extensively due to their broad range of chemical and biological properties . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
Oxadiazoles, including “5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine”, have been shown to exhibit a wide range of chemical reactions. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” include a molecular weight of 240.06, a predicted density of 1.604±0.06 g/cm3, and a predicted boiling point of 342.7±52.0 °C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Compounds synthesized from 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine have been explored for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and found that these compounds exhibited moderate to good antimicrobial activity (Bayrak et al., 2009).
Synthesis of Heterocyclic Derivatives
- Heterocyclic Derivatives : El-Sayed et al. (2008) conducted research on the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, a process that involves compounds related to 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. These derivatives are crucial for the development of various organic compounds (El‐Sayed et al., 2008).
Coordination Chemistry and Metal Complexes
- Metal Complexes : Gómez-Saiz et al. (2003) investigated 1,3,4-Oxadiazolecopper(II) derivatives obtained from Thiosemicarbazone complexes, highlighting the structural and spectroscopic aspects of these compounds which relate to the chemistry of 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (Gómez-Saiz et al., 2003).
Photophysical Investigations
- Physical Chemical Characterization : Stagni et al. (2008) focused on the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes, involving derivatives of 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This research provides insight into the photophysical properties of these compounds (Stagni et al., 2008).
Extraction and Separation Technology
- Selective Extractants : Weigl et al. (2003) synthesized and tested 2,6-dioxadiazolylpyridines as selective extractants for trivalent actinides, demonstrating the potential application of these compounds in nuclear waste management and extraction technologies (Weigl et al., 2003).
Coordination Polymers
- Novel Coordination Polymers : Ding et al. (2017) synthesized a series of coordination polymers using isomeric oxadiazol-pyridine ligands, including derivatives related to 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This research contributes to the development of coordination chemistry and material science (Ding et al., 2017).
Theoretical Spectroscopy
- Theoretical UV Spectra Analysis : Eshimbetov et al. (2017) conducted DFT and TD-DFT studies on isomeric oxadiazoles, providing valuable theoretical insights into the electronic properties of these compounds (Eshimbetov et al., 2017).
Mechanism of Action
While the specific mechanism of action for “5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is not mentioned in the sources, oxadiazole derivatives have been shown to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
properties
IUPAC Name |
5-(5-bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNBHHKFCAFNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699491 | |
| Record name | 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
CAS RN |
879883-63-3 | |
| Record name | 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



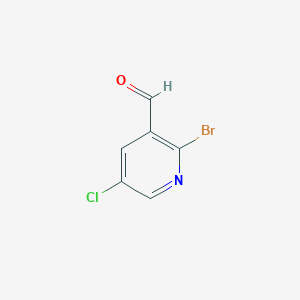
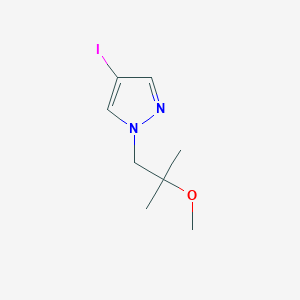
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)


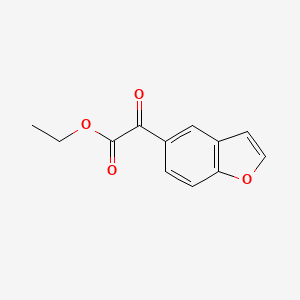

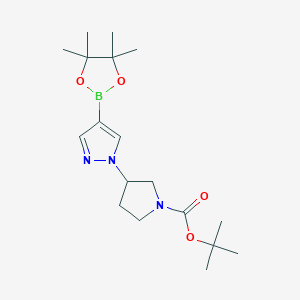

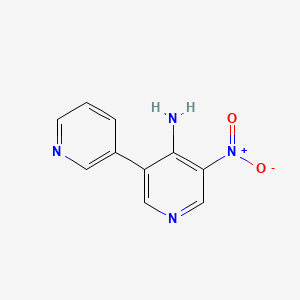

![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)
